molecular formula C20H26N4O2S B2358584 N-benzyl-3-(2-(3-cyclohexylureido)thiazol-4-yl)propanamide CAS No. 1091132-45-4

N-benzyl-3-(2-(3-cyclohexylureido)thiazol-4-yl)propanamide

Cat. No.: B2358584
CAS No.: 1091132-45-4
M. Wt: 386.51
InChI Key: BSRSDUWWSJSLKM-UHFFFAOYSA-N
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Description

N-benzyl-3-(2-(3-cyclohexylureido)thiazol-4-yl)propanamide is a synthetic organic compound that belongs to the class of thiazole derivatives. Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in their ring structure. This particular compound is notable for its potential biological activities and applications in various scientific fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-benzyl-3-(2-(3-cyclohexylureido)thiazol-4-yl)propanamide typically involves multiple steps:

    Formation of the Thiazole Ring: The thiazole ring can be synthesized through the Hantzsch thiazole synthesis, which involves the cyclization of α-haloketones with thioamides.

    Introduction of the Urea Group: The urea group is introduced by reacting the thiazole derivative with cyclohexyl isocyanate under mild conditions.

    Formation of the Propanamide Moiety: The final step involves the reaction of the intermediate with benzylamine to form the propanamide group.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. Techniques such as microwave-assisted synthesis and flow chemistry can be employed to scale up the production efficiently.

Chemical Reactions Analysis

Types of Reactions

N-benzyl-3-(2-(3-cyclohexylureido)thiazol-4-yl)propanamide can undergo various chemical reactions, including:

    Oxidation: The thiazole ring can be oxidized using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride.

    Substitution: The benzyl group can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Alkyl halides, nucleophiles like amines or thiols.

Major Products Formed

    Oxidation: Oxidized thiazole derivatives.

    Reduction: Reduced thiazole derivatives.

    Substitution: Substituted benzyl derivatives.

Scientific Research Applications

N-benzyl-3-(2-(3-cyclohexylureido)thiazol-4-yl)propanamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential antimicrobial and antifungal properties.

    Medicine: Explored for its potential as an anticancer agent due to its ability to inhibit certain enzymes and pathways.

    Industry: Utilized in the development of new materials and chemical processes.

Comparison with Similar Compounds

Similar Compounds

  • N-benzyl-3-(2-(3-phenylureido)thiazol-4-yl)propanamide
  • N-benzyl-3-(2-(3-methylureido)thiazol-4-yl)propanamide
  • N-benzyl-3-(2-(3-ethylureido)thiazol-4-yl)propanamide

Uniqueness

N-benzyl-3-(2-(3-cyclohexylureido)thiazol-4-yl)propanamide is unique due to the presence of the cyclohexylureido group, which imparts distinct steric and electronic properties. This uniqueness can result in different biological activities and interactions compared to other similar compounds.

Properties

IUPAC Name

N-benzyl-3-[2-(cyclohexylcarbamoylamino)-1,3-thiazol-4-yl]propanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H26N4O2S/c25-18(21-13-15-7-3-1-4-8-15)12-11-17-14-27-20(23-17)24-19(26)22-16-9-5-2-6-10-16/h1,3-4,7-8,14,16H,2,5-6,9-13H2,(H,21,25)(H2,22,23,24,26)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BSRSDUWWSJSLKM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)NC(=O)NC2=NC(=CS2)CCC(=O)NCC3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H26N4O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

386.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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